(Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a thiazolyl group and an acrylonitrile moiety. The (Z)-configuration indicates the specific geometric isomerism of the double bond in the acrylonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl compound.
Synthesis of the thiazolyl intermediate: The thiazolyl group is introduced by reacting a phenylthiazole derivative with the benzyloxyphenyl intermediate under suitable conditions.
Formation of the acrylonitrile moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are typically scaled up to accommodate large-scale production, with considerations for cost-effectiveness, yield optimization, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylonitrile group to an amine or other reduced forms.
Substitution: The benzyloxy and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe or ligand to study interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its interactions with biological targets can be studied to design drugs with specific activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and intermediates for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-(benzyloxy)phenyl)-2-(4-methylthiazol-2-yl)acrylonitrile: Similar structure with a methyl group instead of a phenyl group on the thiazole ring.
(Z)-3-(2-(benzyloxy)phenyl)-2-(4-ethylthiazol-2-yl)acrylonitrile: Similar structure with an ethyl group instead of a phenyl group on the thiazole ring.
Uniqueness
(Z)-3-(2-(benzyloxy)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is unique due to the presence of the phenyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(Z)-3-(2-phenylmethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c26-16-22(25-27-23(18-29-25)20-11-5-2-6-12-20)15-21-13-7-8-14-24(21)28-17-19-9-3-1-4-10-19/h1-15,18H,17H2/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFLSTRBUIDZLI-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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